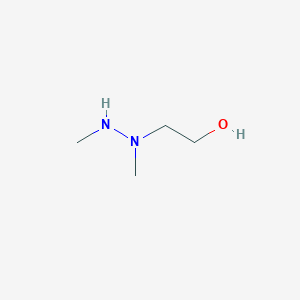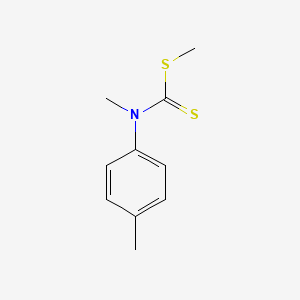
Ethanol, 2-(1,2-dimethylhydrazino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(1,2-dimethylhydrazino)- is an organic compound with the molecular formula C4H12N2O It is a derivative of ethanol where one of the hydrogen atoms is replaced by a 1,2-dimethylhydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(1,2-dimethylhydrazino)- typically involves the reaction of ethanol with 1,2-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the compound.
Industrial Production Methods: Industrial production of Ethanol, 2-(1,2-dimethylhydrazino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(1,2-dimethylhydrazino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler hydrazine derivatives.
Scientific Research Applications
Ethanol, 2-(1,2-dimethylhydrazino)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-(1,2-dimethylhydrazino)- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological responses.
Comparison with Similar Compounds
- Ethanol, 2-(1-methylhydrazino)-
- Ethanol, 2-(1,2-dihydrazino)-
- Ethanol, 2-(1,2-dimethylamino)-
Comparison: Ethanol, 2-(1,2-dimethylhydrazino)- is unique due to the presence of the 1,2-dimethylhydrazino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biomolecules, making it a valuable compound for specific research applications.
Properties
CAS No. |
62404-49-3 |
|---|---|
Molecular Formula |
C4H12N2O |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
2-[methyl(methylamino)amino]ethanol |
InChI |
InChI=1S/C4H12N2O/c1-5-6(2)3-4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
NWZICNQMUFHNBM-UHFFFAOYSA-N |
Canonical SMILES |
CNN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate](/img/structure/B14532767.png)



![N-[2-(9H-Fluoren-9-YL)ethyl]acetamide](/img/structure/B14532794.png)
![Silane, trimethyl[1-(phenylthio)ethenyl]-](/img/structure/B14532806.png)


![2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate](/img/structure/B14532815.png)
![7,8-Dimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14532816.png)



